[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chiral compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and an (S)-2-aminopropionyl side chain. The stereochemistry at the pyrrolidine (R-configuration) and propionyl (S-configuration) positions distinguishes it from related analogs.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZLILNRMCUAU-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1401667-43-3, is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a pyrrolidine ring and a carbamic acid moiety, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications.
Chemical Structure and Properties
The compound's chemical formula is , and it can be represented structurally as follows:
The mechanism of action of this compound involves its interaction with specific biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways associated with cellular processes.
Target Enzymes
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways.
- Receptor Binding : It may interact with specific receptors, which could lead to downstream effects on cellular functions.
Biological Activity Studies
Research has focused on the compound's efficacy in vitro and in vivo. Key findings from recent studies are summarized below.
In Vitro Studies
A study evaluated the compound's cytotoxicity and inhibitory potency against bacterial strains. The results indicated that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Assay Type | Result | IC50 (mM) |
|---|---|---|
| Cytotoxicity (HepG2) | Moderate cytotoxicity | 2.97 |
| Bacterial Inhibition | Effective against E. coli | 0.056 - 0.071 |
In Vivo Studies
In vivo experiments demonstrated that the compound could reduce bacterial load in infected models, suggesting its potential as an antimicrobial agent.
Case Studies
- Antimicrobial Activity : A case study highlighted the compound's effectiveness against resistant strains of E. coli, showcasing its potential as a novel antibiotic.
- Cancer Research : Another study investigated its effects on cancer cell lines, where it showed promise in inhibiting cell proliferation.
Safety and Toxicology
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses, although further studies are required to fully understand its toxicological implications.
Scientific Research Applications
Neuroprotective Effects
Research indicates that this compound may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key player in neurodegenerative diseases such as Alzheimer's disease. Inhibition of GSK-3β has been linked to neuroprotective effects, making this compound a candidate for further investigation in neurodegenerative disease therapies .
Anticancer Properties
The structural attributes of [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester suggest potential anticancer activity. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition Studies
The compound's ability to modulate enzyme activity positions it as a valuable tool in biochemical research. It can be used to study the effects of GSK-3β inhibition on cellular pathways, providing insights into metabolic regulation and cell proliferation mechanisms.
Structure-Activity Relationship (SAR) Studies
Due to its chiral nature, this compound serves as an excellent candidate for SAR studies aimed at optimizing biological activity and selectivity against specific targets .
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of GSK-3β inhibitors, including derivatives of pyrrolidine compounds. Results demonstrated that these inhibitors could reduce tau phosphorylation, a hallmark of Alzheimer's pathology, suggesting that this compound could be further developed as a therapeutic agent for Alzheimer's disease .
Case Study 2: Anticancer Activity
In vitro studies on similar compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways. Future research could explore the specific effects of this compound on cancer cells to validate its potential as an anticancer agent .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbonates.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux (4–6 hrs) | Methylamine, CO₂, and tert-butanol | |
| Basic (NaOH) | 1M NaOH, room temperature | Sodium carbonate, tert-butanol, and pyrrolidine derivative |
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Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion attack at the carbonyl carbon.
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Steric Effects : The tert-butyl group slows hydrolysis due to steric hindrance, requiring prolonged reaction times compared to methyl/ethyl carbamates.
Deprotection of the tert-Butyl Ester
The tert-butyl ester is selectively cleaved under acidic conditions without affecting other functional groups.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | 10% TFA in CH₂Cl₂ (2 hrs) | Carboxylic acid derivative, tert-butane |
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Application : This step is critical in multi-step syntheses, enabling subsequent coupling reactions (e.g., peptide bond formation) .
Nucleophilic Substitution at the Amino Group
The primary amino group participates in nucleophilic substitutions, forming amides or ureas.
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| Acetyl chloride | DCM, 0°C (1 hr) | Acetylated derivative | |
| Benzyl chloroformate | THF, DIPEA, rt (3 hrs) | Benzyloxycarbonyl (Cbz)-protected amine |
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Steric Considerations : The pyrrolidine ring’s stereochemistry (R-configuration) influences reaction rates and regioselectivity.
Oxidation Reactions
The amino-propionyl moiety undergoes oxidation, particularly at the secondary alcohol (if present).
| Oxidizing Agent | Conditions | Products | Reference |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60°C (2 hrs) | Ketone derivative | |
| CrO₃ | Acetic acid, rt (4 hrs) | Oxidized amino acid intermediate |
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Limitations : Over-oxidation to carboxylic acids is observed with strong oxidizing agents.
Coupling Reactions
The deprotected carboxylic acid (post-TFA treatment) engages in peptide couplings.
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Yield Optimization : HOBt/HBTU couplings achieve >80% yield in DMF, while EDC/NHS is preferred for aqueous compatibility .
Reduction of the Ester Group
The tert-butyl ester can be reduced to primary alcohols under specific conditions.
| Reducing Agent | Conditions | Products | Reference |
|---|---|---|---|
| LiAlH₄ | Dry ether, reflux (3 hrs) | Primary alcohol derivative | |
| DIBAL-H | Toluene, -78°C (1 hr) | Partially reduced intermediates |
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Safety Note : LiAlH₄ requires anhydrous conditions to avoid vigorous exothermic reactions.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 150°C, beyond which decarboxylation and decomposition occur.
| Temperature Range | Major Degradation Products | Reference |
|---|---|---|
| 150–200°C | CO₂, tert-butane, pyrrolidine fragments | |
| >200°C | Charred residues, nitrogen oxides |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural variations among analogs include stereochemistry, substituent groups, ring size, and functional modifications. Below is a detailed analysis:
Stereochemical Variants
- [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester Difference: Stereochemistry at the pyrrolidine ring (S-configuration instead of R). Impact: Altered conformational stability and receptor binding due to reversed spatial arrangement.
Substituent Modifications
- [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1354026-02-0) Difference: Cyclopropyl group replaces the methyl carbamate on the pyrrolidine ring; substitution at the 2-position instead of 3-position.
- [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester Difference: 3-methyl-butyryl side chain (branched alkyl) replaces propionyl; ethyl carbamate replaces methyl. Impact: Enhanced hydrophobic interactions but reduced solubility. The ethyl group may alter metabolic stability .
Ring Size Variations
- [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1) Difference: Piperidine (6-membered ring) replaces pyrrolidine (5-membered). Impact: Increased conformational flexibility and altered hydrogen-bonding capacity. Molecular weight increases to 285.38 g/mol compared to the pyrrolidine analog’s 285.38 g/mol (predicted) .
Data Table: Structural and Physical Properties
Preparation Methods
Pyrrolidine Ring Formation and Carbamation
The synthesis typically begins with a substituted pyrrolidine precursor. A common route involves:
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Ring-closing strategies : Dieckmann cyclization of β-keto esters to form pyrrolidinones, followed by reduction to pyrrolidines. For example, β-keto esters (e.g., methyl 3-oxopentanoate) undergo cyclization with ammonium acetate to form enamines, which are reduced to β-amino esters using sodium triacetoxyborohydride.
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Carbamate installation : Reaction of the pyrrolidine secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) at 10–30°C.
Critical parameters :
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Temperature control during Boc protection to prevent epimerization.
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Use of anhydrous conditions to avoid premature deprotection.
Reductive Amination and Acylation Approaches
Construction of the (S)-2-Aminopropionyl Side Chain
The (S)-configured amino acid moiety is introduced via reductive amination or acylation:
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Reductive amination :
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Acylation with activated esters :
Table 1: Comparative Analysis of Side-Chain Introduction Methods
| Method | Reagents | Yield (%) | Stereopurity | Scalability |
|---|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, AcOH | 67–71 | >98% ee | Moderate |
| EDC/HOBt Coupling | EDC, HOBt, DIPEA | 65–75 | >99% ee | High |
Stereochemical Control Strategies
Chiral Auxiliaries and Catalysts
Crystallization-Induced Dynamic Resolution
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Racemic mixtures : Treated with chiral acids (e.g., L-tartaric acid) to preferentially crystallize the desired (R)-pyrrolidine isomer.
Industrial-Scale Production Challenges
Cost and Yield Optimization
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Raw material costs : 4-Trifluoromethyl benzaldehyde (~$120/kg) vs. conventional benzaldehyde (~$20/kg).
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Yield improvements :
Table 2: Scalability Metrics for Key Steps
| Step | Lab-Scale Yield (%) | Pilot-Scale Yield (%) | Key Issue |
|---|---|---|---|
| Reductive Amination | 71 | 68 | Solvent recovery losses |
| Boc Protection | 92 | 89 | Moisture sensitivity |
| Final Crystallization | 85 | 82 | Polymorph formation |
Q & A
Q. What are the key synthetic routes for [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves:
- Activation of the carboxylic acid : Use of reagents like thionyl chloride to generate an acid chloride intermediate (e.g., from 3-methylpyrrolidine derivatives) .
- Boc protection : Reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .
- Coupling of amino acid residues : For the (S)-2-aminopropionyl group, carbodiimide-based coupling agents (e.g., EDC/HOBt) are employed under inert conditions to avoid racemization .
- Purification : Silica gel column chromatography is commonly used, with eluents such as ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm stereochemistry and structural integrity, particularly for tert-butyl groups (δ ~1.4 ppm) and pyrrolidine protons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (e.g., Boc carbamate C=O at ~1680–1720 cm) .
Q. What purification strategies are effective post-synthesis?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) resolves diastereomers or byproducts .
- Recrystallization : Polar solvents (e.g., methanol/water mixtures) enhance crystalline purity .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesis be resolved?
- Methodological Answer :
- Chiral HPLC : Use of chiral stationary phases (e.g., Chiralpak AD-H) separates enantiomers, with mobile phases like hexane/isopropanol .
- Asymmetric Catalysis : Catalytic methods (e.g., asymmetric Mannich reactions) ensure enantioselective formation of the (R)-pyrrolidinyl group .
- X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline intermediates .
Q. What strategies mitigate racemization during amino acid coupling?
- Methodological Answer :
- Low-Temperature Reactions : Conduct couplings at 0–4°C to minimize epimerization .
- Protected Intermediates : Use Fmoc or Boc groups for the (S)-2-aminopropionyl moiety to stabilize the α-center .
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions before racemization occurs .
Q. How should conflicting NMR data for tertiary amide protons be analyzed?
- Methodological Answer :
- 2D NMR Techniques : NOESY or ROESY correlations clarify spatial relationships between protons, resolving overlapping signals .
- Solvent Screening : Test in deuterated DMSO or CDCl to shift exchangeable protons (e.g., NH) and reduce signal broadening .
- Comparative Analysis : Cross-reference with published spectra of structurally analogous tert-butyl carbamates .
Q. What are the safety protocols for handling this compound in the lab?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., dichloromethane) .
- Waste Disposal : Follow local regulations for organic waste containing tert-butyl esters and Boc-protected amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
